The Chemistry and Utility of 5-Bromopyrrolo[2,1-f]triazin-4(3H)-one: A Technical Guide for Drug Discovery Professionals
The Chemistry and Utility of 5-Bromopyrrolo[2,1-f]triazin-4(3H)-one: A Technical Guide for Drug Discovery Professionals
The Chemistry and Utility of 5-Bromopyrrolo[2,1-f][1][2][3]triazin-4(3H)-one: A Technical Guide for Drug Discovery Professionals
Abstract
The pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a "privileged" heterocyclic system in modern medicinal chemistry, forming the core of numerous clinical-phase kinase inhibitors and antiviral agents.[1][4] This guide provides an in-depth technical overview of a key functionalized intermediate, 5-Bromopyrrolo[2,1-f][1][2][3]triazin-4(3H)-one. We will explore its synthesis, core chemical properties, reactivity, and strategic applications in drug development, offering field-proven insights for researchers and scientists. The strategic placement of a bromine atom at the C5 position provides a versatile chemical handle for late-stage diversification, making this molecule a valuable building block for generating novel compound libraries targeting a wide array of therapeutic targets.
Introduction: The Significance of the Pyrrolo[2,1-f][1][2][3]triazine Core
The pyrrolo[2,1-f][1][2][3]triazine ring system, a unique fused heterocycle with a bridgehead nitrogen, has garnered significant interest over the past two decades.[3][5] Its structural rigidity and ability to mimic purine bases allow it to effectively interact with the ATP-binding sites of various kinases, leading to potent and selective inhibition.[6] This has resulted in the development of numerous anti-cancer agents, including inhibitors of VEGFR-2, EGFR, and ALK.[4][7] Furthermore, the scaffold is a cornerstone of the broad-spectrum antiviral drug Remdesivir, highlighting its therapeutic versatility.[3][4]
The introduction of a bromine atom at the 5-position, yielding 5-Bromopyrrolo[2,1-f][1][2][3]triazin-4(3H)-one, creates a pivotal intermediate. This halogen serves as a reactive linchpin for a variety of cross-coupling reactions, enabling the systematic exploration of chemical space around the core scaffold. This guide will provide the technical details necessary to leverage this compound's full potential in a research and development setting.
Molecular Structure and Physicochemical Properties
The fundamental structure of 5-Bromopyrrolo[2,1-f][1][2][3]triazin-4(3H)-one combines a pyrrole ring fused to a triazinone ring. The bromine atom at the C5 position significantly influences the molecule's electronic properties and reactivity.
| Property | Value / Description | Source |
| CAS Number | 1403767-05-4 | [8] |
| Molecular Formula | C₆H₄BrN₃O | [9] |
| Molecular Weight | 214.02 g/mol | [9] |
| Physical Form | Solid (typically a white or off-white powder) | [10][11] |
| Storage | Store in a dry, dark, and ventilated place, often at 2-8°C. | [12] |
| Purity | Commercially available with ≥97% purity. | [10] |
| Boiling Point | Estimated at 378.6 ± 34.0 °C at 760 mmHg. | [10] |
| LogP | 0.7851 | [9] |
| Topological Polar Surface Area (TPSA) | 50.16 Ų | [9] |
Synthesis and Mechanistic Considerations
The synthesis of 5-Bromopyrrolo[2,1-f][1][2][3]triazin-4(3H)-one can be achieved through a multi-step sequence starting from pyrrole derivatives. While numerous strategies exist for constructing the core scaffold[3], a common approach involves the initial formation of an N-aminopyrrole, followed by cyclization to build the triazinone ring, and subsequent regioselective bromination.
General Synthetic Workflow
The logical pathway to the target compound involves two key stages: formation of the pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one core, followed by selective bromination.
Caption: General synthetic workflow for 5-Bromopyrrolo[2,1-f][1][2][3]triazin-4(3H)-one.
Detailed Experimental Protocol (Illustrative)
This protocol is a synthesized methodology based on established procedures for forming the pyrrolotriazinone core and subsequent bromination of similar heterocyclic systems.[5][13][14]
Step 1: Synthesis of Pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one
-
N-Amination of Pyrrole Precursor: Start with a suitable pyrrole-2-carboxamide derivative. The N-amination can be achieved using reagents like O-(diphenylphosphinyl)hydroxylamine or chloramine (generated in situ) in a basic medium to form the key N-N bond, yielding a 1-aminopyrrole intermediate.[3][15]
-
Cyclization: The resulting 1-aminopyrrole-2-carboxamide is then subjected to cyclization. Refluxing with formamidine acetate or triethyl orthoformate provides an efficient route to close the triazinone ring.[3][13] These reactions typically require heating and may be performed in solvents like ethanol or xylene.[13]
-
Purification: The crude pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one is purified via recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography.
Step 2: Bromination at the C5 Position
-
Reaction Setup: Dissolve the purified pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one in a suitable aprotic solvent such as acetonitrile (ACN) or dichloromethane (DCM).
-
Reagent Addition: Cool the solution in an ice bath (0 °C). Add N-Bromosuccinimide (NBS) portion-wise over 15-20 minutes. The use of NBS is a standard and effective method for the bromination of such electron-rich heterocyclic systems.[5]
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LCMS) until the starting material is consumed.
-
Work-up and Isolation: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to destroy any remaining NBS. Extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Final Purification: The crude 5-Bromopyrrolo[2,1-f][1][2][3]triazin-4(3H)-one can be purified by recrystallization or flash column chromatography to yield the final product. A high yield (approaching 89%) can be expected for this type of bromination.[5]
Spectroscopic Characterization
While specific spectra for the title compound are not widely published, its characteristic spectroscopic features can be predicted based on its structure and data from analogous compounds.[5][16]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three protons on the pyrrole ring. The chemical shifts would be influenced by the electron-withdrawing nature of the triazinone ring and the bromine atom. One would anticipate three signals in the aromatic region (approx. 6.0-8.5 ppm), likely appearing as doublets or doublet of doublets, depending on the coupling constants. A broad singlet corresponding to the N-H proton of the triazinone ring would also be present.
-
¹³C NMR: The carbon NMR would display six distinct signals for the carbon atoms of the fused ring system. The carbonyl carbon (C4) would appear significantly downfield (approx. 155-165 ppm). The carbon bearing the bromine (C5) would be shifted due to the halogen's influence.
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]+ and [M+2]+ peaks with a roughly 1:1 ratio, which is indicative of the presence of a single bromine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration (approx. 1630-1650 cm⁻¹) and a peak for the N-H stretching of the lactam (approx. 3100-3130 cm⁻¹).[17]
Chemical Reactivity and Strategic Applications
The primary utility of 5-Bromopyrrolo[2,1-f][1][2][3]triazin-4(3H)-one in drug discovery stems from the reactivity of the C-Br bond. This site serves as a versatile anchor point for introducing molecular diversity through various cross-coupling reactions.
Caption: Key cross-coupling reactions for derivatization of the title compound.
Palladium-Catalyzed Cross-Coupling Reactions
The electron-deficient nature of the triazine ring system makes the C5-bromo substituent an excellent substrate for various palladium-catalyzed cross-coupling reactions.[18][19][20]
-
Suzuki-Miyaura Coupling: This is arguably the most common application, allowing for the introduction of a wide range of aryl and heteroaryl groups by reacting the bromo-intermediate with boronic acids or esters. This is a cornerstone for building libraries of kinase inhibitors where an aryl group at this position often interacts with the hinge region of the ATP-binding pocket.
-
Sonogashira Coupling: Reaction with terminal alkynes under palladium-copper catalysis provides access to C5-alkynylated derivatives. These can serve as final products or as intermediates for further transformations like cycloadditions.
-
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, allowing for the introduction of various primary and secondary amines at the C5 position. This is critical for modulating solubility, polarity, and creating new hydrogen bond donor/acceptor sites.
-
Stille Coupling: While less common due to the toxicity of organotin reagents, Stille coupling with organostannanes is also a viable method for forming new C-C bonds.
The ability to perform these transformations late in the synthetic sequence allows for the rapid generation of analogues from a common intermediate, accelerating structure-activity relationship (SAR) studies.
Safety and Handling
As with all halogenated organic compounds, 5-Bromopyrrolo[2,1-f][1][2][3]triazin-4(3H)-one should be handled with appropriate care in a well-ventilated fume hood.
-
Hazards: It is classified as harmful if swallowed, and causes skin and serious eye irritation. It may also cause respiratory irritation.[21]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[12]
Conclusion
5-Bromopyrrolo[2,1-f][1][2][3]triazin-4(3H)-one is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its synthesis is achievable through established heterocyclic chemistry principles, and its true value lies in the versatility of the C5-bromo substituent. By employing a range of modern cross-coupling reactions, researchers can efficiently generate diverse libraries of novel compounds built upon the privileged pyrrolotriazine scaffold. This technical guide has outlined the core properties, synthesis, and reactivity of this compound, providing a solid foundation for its application in the rational design and development of next-generation therapeutics.
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